PFM01

Description

Structure

3D Structure

Properties

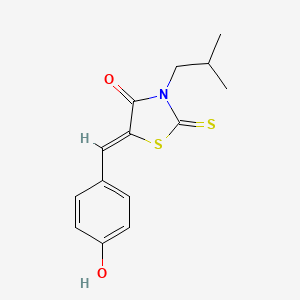

IUPAC Name |

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c1-9(2)8-15-13(17)12(19-14(15)18)7-10-3-5-11(16)6-4-10/h3-7,9,16H,8H2,1-2H3/b12-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPURHDUTZUYAFI-GHXNOFRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PFM01: A Technical Guide to its Mechanism of Action as a DNA Repair Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

PFM01 is a selective inhibitor of the MRE11 endonuclease, a critical component of the MRE11-RAD50-NBS1 (MRN) complex.[1][2][3] This complex plays a pivotal role in the detection, signaling, and repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. PFM01 modulates the choice between the two major DSB repair pathways: nonhomologous end-joining (NHEJ) and homologous recombination (HR).[1][2] By inhibiting the endonuclease activity of MRE11, PFM01 enhances the error-prone NHEJ pathway while suppressing the high-fidelity HR pathway.[1][2] This targeted activity makes PFM01 a valuable research tool for studying DNA repair mechanisms and a potential lead compound for therapeutic applications, particularly in oncology.

Core Mechanism of Action: Inhibition of MRE11 Endonuclease

PFM01 is an N-alkylated Mirin derivative that specifically targets the endonuclease activity of MRE11.[1] The MRN complex, consisting of MRE11, RAD50, and NBS1, acts as a sensor for DNA double-strand breaks. MRE11 possesses both 3'-5' exonuclease and endonuclease activities, which are crucial for the initial processing of DNA ends. The specific nuclease activity employed directs the subsequent repair pathway choice.

PFM01 binds to a hydrophobic pocket within the MRE11 dimer, distinct from the binding site of exonuclease inhibitors like Mirin.[4][5] This binding allosterically inhibits the endonuclease function of MRE11 without significantly affecting its exonuclease activity.[5][6] The inhibition of MRE11's endonuclease activity is a key mechanistic step that shifts the balance of DNA repair pathway choice.

Signaling Pathway of DNA Double-Strand Break Repair and PFM01 Intervention

The following diagram illustrates the central role of the MRN complex in DNA DSB repair and the point of intervention for PFM01.

Quantitative Data

| Assay Type | Cell Line / System | PFM01 Concentration | Observed Effect | Reference |

| DSB Repair Analysis (γH2AX foci) | 48BR (WT primary fibroblast) | 100 µM | Rescues repair defect | [1] |

| DSB Repair Analysis (γH2AX foci) | HSC62 (BRCA2-defective) | 100 µM | Rescues repair defect | [1] |

| RAD51 Foci Formation | 1BR3 (WT) | 100 µM | Diminished RAD51 foci | [1] |

| RAD51 Foci Formation | HSC62 (BRCA2-defective) | 100 µM | Diminished RAD51 foci | [1] |

| Homologous Recombination (HR) Assay | U2OS DR-GFP | 100 µM | Reduced HR | [1][2] |

| Nonhomologous End-Joining (NHEJ) Assay | H1299 dA3 | 100 µM | Enhanced NHEJ | [1][2] |

| Resection Inhibition | G2 irradiated cells | 75 µM | Inhibits resection | [4] |

| DSB Repair Pathway Usage | U2OS DR-GFP (HR) / H1299 dA3 (NHEJ) | 50 µM | Impairs HR, enhances NHEJ | [5] |

Experimental Protocols

γH2AX Foci Analysis for DNA Double-Strand Break Repair

This protocol is used to visualize and quantify DNA double-strand breaks within individual cells. γH2AX (phosphorylated H2A.X) is a marker for DSBs.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., 48BR primary fibroblasts) on coverslips and allow them to adhere. Treat the cells with PFM01 (e.g., 100 µM) for a specified time (e.g., 30 minutes) before inducing DNA damage.

-

Induction of DNA Damage: Expose cells to a source of DNA double-strand breaks, such as ionizing radiation (IR) (e.g., 3 Gy).

-

Cell Fixation and Permeabilization: At various time points post-irradiation, fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against γH2AX.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Microscopy and Image Analysis: Mount the coverslips on slides with a mounting medium containing DAPI (to stain the nucleus). Capture images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.

Homologous Recombination (HR) and Nonhomologous End-Joining (NHEJ) Reporter Assays

These assays utilize cell lines containing integrated reporter constructs to quantify the frequency of HR and NHEJ.

Methodology for HR (U2OS DR-GFP):

-

Cell Culture and Transfection: Culture U2OS DR-GFP cells, which contain a GFP gene inactivated by an I-SceI recognition site. Transfect the cells with a plasmid expressing the I-SceI endonuclease to induce a specific DSB.

-

PFM01 Treatment: Add PFM01 (e.g., 50-100 µM) to the culture medium after transfection.

-

Flow Cytometry: After a suitable incubation period (e.g., 48-72 hours), harvest the cells. Successful HR repair of the DSB will result in a functional GFP gene. Quantify the percentage of GFP-positive cells using flow cytometry.

Methodology for NHEJ (H1299 dA3):

-

Cell Culture and Transfection: Culture H1299 dA3 cells, which contain a promoterless GFP gene downstream of a promoter and an I-SceI recognition site. Transfect with an I-SceI expressing plasmid.

-

PFM01 Treatment: Treat the cells with PFM01 as described for the HR assay.

-

Flow Cytometry: Successful NHEJ repair can lead to deletions or insertions at the break site, which can bring the promoter and GFP gene into a functional reading frame. Quantify the percentage of GFP-positive cells by flow cytometry.

Conclusion

PFM01 is a potent and specific inhibitor of MRE11 endonuclease activity. Its mechanism of action involves the allosteric inhibition of this key DNA repair enzyme, leading to a shift from homologous recombination to nonhomologous end-joining. This makes PFM01 an invaluable tool for dissecting the complexities of DNA double-strand break repair pathways. Further investigation into its pharmacological properties may pave the way for its development as a therapeutic agent in diseases characterized by altered DNA repair, such as cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PFM01 | TargetMol [targetmol.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. researchgate.net [researchgate.net]

- 5. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

PFM01 as an MRE11 Endonuclease Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PFM01, a small molecule inhibitor of the MRE11 endonuclease. PFM01 is a derivative of mirin that has been instrumental in dissecting the distinct roles of the MRE11 nuclease activities in the DNA damage response (DDR). By specifically inhibiting the endonuclease function of MRE11, PFM01 has been shown to modulate the choice between major DNA double-strand break (DSB) repair pathways, namely non-homologous end joining (NHEJ) and homologous recombination (HR). This document summarizes the quantitative data on PFM01's activity, provides detailed experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Introduction to MRE11 and PFM01

The MRE11-RAD50-NBS1 (MRN) complex is a critical sensor of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. MRE11, the nuclease component of the MRN complex, possesses both 3'-5' exonuclease and single-strand DNA endonuclease activities. These nuclease functions are pivotal in the initial processing of DSBs, which in turn dictates the choice of repair pathway. The initiation of DNA end resection by MRE11's endonuclease activity is a key step that commits a cell to repair via the high-fidelity homologous recombination (HR) pathway. In the absence of this initial cleavage, the faster but more error-prone non-homologous end joining (NHEJ) pathway can be utilized.

PFM01 is a synthetic, N-alkylated derivative of mirin designed to specifically inhibit the endonuclease activity of MRE11.[1][2] This specificity allows for the precise investigation of the consequences of blocking the initial step of HR, providing a powerful tool for studying DNA repair pathway choice and for potential therapeutic applications in oncology.

Quantitative Data on PFM01 Activity

The following tables summarize the available quantitative data on the inhibitory effects of PFM01 on MRE11 and its impact on cellular processes related to DNA repair.

Table 1: In Vitro and In Vivo Inhibitory Concentrations of PFM01

| Parameter | Value | Species/System | Reference |

| Estimated in vivo IC50 (pRPA formation) | 50-75 µM | Human cells | [3] |

| Concentration for cellular assays | 25 - 100 µM | Human cell lines | [2][4][5][6] |

Table 2: Cellular Effects of PFM01 at Specified Concentrations

| Effect | Concentration | Cell Line(s) | Reference |

| Reduction of homologous recombination | 100 µM | U2OS DR-GFP | [4][5] |

| Enhancement of non-homologous end-joining | 100 µM | H1299 dA3 | [4][5] |

| Diminished RAD51 foci formation | 100 µM | 1BR3 (WT) and HSC62 (BRCA2-defective) | [4] |

| Rescue of repair defect in BRCA2-defective cells | 100 µM | HSC62 | [4] |

| Relieves DSB repair defect conferred by mirin or PFM39 | Not specified | Irradiated G2 cells | [4] |

| Accumulation of etoposide-induced TOP2/DNA complexes | 25 µM | RH30 | [6] |

Signaling Pathways and Mechanism of Action

dot

Caption: Mechanism of PFM01 in modulating DSB repair pathway choice.

Experimental Protocols

In Vitro MRE11 Endonuclease Inhibition Assay

This protocol is adapted from the methods described by Shibata et al., 2014.[2]

Objective: To determine the inhibitory effect of PFM01 on the endonuclease activity of purified MRE11 protein in vitro.

Materials:

-

Purified human MRE11 protein

-

φX174 circular single-stranded DNA (ssDNA)

-

PFM01

-

DMSO (vehicle control)

-

Reaction Buffer (30 mM Tris-HCl pH 7.5, 1 mM DTT, 25 mM KCl, 200 ng/µl acetylated BSA, 5 mM MnCl₂)

-

Stop Solution (3% SDS, 50 mM EDTA)

-

Proteinase K

-

Agarose gel (0.8%)

-

TAE buffer

-

Ethidium bromide or other DNA stain

-

Gel imaging system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and 100 ng of φX174 circular ssDNA.

-

Add purified human MRE11 protein to the reaction mixture (e.g., 400 ng).

-

Add PFM01 to the desired final concentration. For the control, add an equivalent volume of DMSO.

-

Incubate the reaction at 37°C for 45 minutes.

-

Stop the reaction by adding 1/10 volume of stop solution and Proteinase K to a final concentration of 0.1 mg/ml.

-

Incubate at 37°C for 10 minutes to deproteinize the sample.

-

Load the reaction products onto a 0.8% agarose gel in 1x TAE buffer.

-

Run the gel at 100V for 90 minutes.

-

Stain the gel with ethidium bromide and visualize the DNA bands using a gel imaging system.

-

Quantify the amount of remaining circular ssDNA to determine the percentage of inhibition.

dot

Caption: Workflow for the in vitro MRE11 endonuclease inhibition assay.

Cellular Homologous Recombination (HR) Assay

This protocol utilizes the DR-GFP U2OS reporter cell line, as described in Shibata et al., 2014.[2]

Objective: To quantify the effect of PFM01 on HR-mediated DSB repair in a cellular context.

Materials:

-

DR-GFP U2OS cells

-

I-SceI expression vector (e.g., pCBASceI)

-

Transfection reagent (e.g., Lipofectamine)

-

PFM01

-

DMSO

-

Complete cell culture medium

-

Flow cytometer

Procedure:

-

Seed DR-GFP U2OS cells in 6-well plates at a density that will result in approximately 70-80% confluency on the day of transfection.

-

Transfect the cells with the I-SceI expression vector according to the manufacturer's protocol for the chosen transfection reagent. This will induce a site-specific DSB in the DR-GFP reporter cassette.

-

After 8 hours, replace the transfection medium with fresh complete medium containing either PFM01 at the desired concentration or an equivalent volume of DMSO as a control.

-

Incubate the cells for an additional 40 hours.

-

Harvest the cells by trypsinization and resuspend them in a suitable buffer for flow cytometry.

-

Analyze the percentage of GFP-positive cells using a flow cytometer. A decrease in the percentage of GFP-positive cells in the PFM01-treated sample compared to the control indicates inhibition of HR.

Cellular Non-Homologous End Joining (NHEJ) Assay

This protocol uses the H1299 dA3-1 reporter cell line, as described in Shibata et al., 2014.[2]

Objective: To measure the impact of PFM01 on NHEJ-mediated DSB repair.

Materials:

-

H1299 dA3-1 cells

-

I-SceI expression vector

-

Transfection reagent

-

PFM01

-

DMSO

-

Complete cell culture medium

-

Flow cytometer

Procedure:

-

Plate H1299 dA3-1 cells in 6-well plates.

-

Transfect the cells with the I-SceI expression vector to induce a DSB in the NHEJ reporter cassette.

-

After 8 hours, replace the medium with fresh medium containing PFM01 or DMSO.

-

Incubate for 40 hours.

-

Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. An increase in the percentage of GFP-positive cells in the PFM01-treated sample suggests an enhancement of NHEJ.

dot

Caption: General workflow for cellular HR and NHEJ reporter assays.

Logical Relationships and Outcomes

The inhibition of MRE11's endonuclease activity by PFM01 sets off a cascade of events that ultimately alter the cellular response to DNA double-strand breaks. The logical flow of these events is depicted below.

dot

Caption: Logical flow from PFM01 treatment to cellular outcomes.

Conclusion

PFM01 is a valuable research tool for elucidating the intricate mechanisms of DNA double-strand break repair. Its specific inhibition of MRE11 endonuclease activity provides a means to study the consequences of preventing the initiation of homologous recombination. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in targeting the DNA damage response for therapeutic benefit. Further investigation into the effects of PFM01 in various cancer models is warranted to explore its full potential as a modulator of DNA repair and a potential anti-cancer agent.

References

- 1. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PFM01 | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

Regulating DNA Double-Strand Break Repair: The Role of PFM01

An In-Depth Technical Guide on the Core Mechanism of MRE11 Endonuclease Inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage, posing a significant threat to genome integrity. Eukaryotic cells have evolved two major pathways to repair DSBs: the error-prone non-homologous end joining (NHEJ) and the high-fidelity homologous recombination (HR). The choice between these pathways is a critical determinant of cell fate and is tightly regulated. The MRE11-RAD50-NBS1 (MRN) complex is a key sensor of DSBs and plays a pivotal role in the initiation of HR by processing DNA ends, a process known as resection.

PFM01, an N-alkylated derivative of mirin, has emerged as a specific and potent small molecule inhibitor of the endonuclease activity of MRE11.[1][2][3] By targeting this specific nuclease function, PFM01 serves as a valuable chemical probe to dissect the molecular mechanisms governing DSB repair pathway choice. This technical guide provides a comprehensive overview of how PFM01 regulates DSB repair, presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways and experimental workflows.

Core Mechanism of PFM01 Action

PFM01 specifically inhibits the endonuclease activity of MRE11, which is responsible for the initial nicking of the 5'-terminated strand at a DSB.[3][4] This initial cleavage is a prerequisite for subsequent exonucleolytic degradation by MRE11's 3'-5' exonuclease activity and other nucleases like EXO1 and BLM, which collectively generate the 3' single-stranded DNA (ssDNA) overhangs necessary for RAD51 filament formation and the initiation of HR.[3][5]

By blocking the MRE11 endonuclease, PFM01 prevents the initiation of resection.[2] This effectively channels the repair of DSBs towards the NHEJ pathway, which does not require extensive end processing and directly ligates the broken DNA ends.[1][3] This targeted inhibition allows for the precise modulation of DSB repair pathway choice, making PFM01 a powerful tool for studying the intricate balance between NHEJ and HR.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of PFM01 on DSB repair processes.

| Parameter | Cell Line | Treatment | Concentration | Effect | Reference |

| DSB Repair | 48BR (WT) | PFM01 | 100 µM | Rescues repair defect | [1] |

| DSB Repair | HSC62 (BRCA2-defective) | PFM01 | 100 µM | Rescues repair defect | [1] |

| RAD51 Foci Formation | 1BR3 (WT) | PFM01 | 100 µM | Diminishes RAD51 foci | [1] |

| RAD51 Foci Formation | HSC62 (BRCA2-defective) | PFM01 | 100 µM | Diminishes RAD51 foci | [1] |

| Non-Homologous End Joining (NHEJ) | H1299 dA3 | PFM01 | 100 µM | Enhances NHEJ | [1] |

| Homologous Recombination (HR) | U2OS DR-GFP | PFM01 | 100 µM | Reduces HR | [1] |

| Inhibitor | Target Nuclease Activity | Effect on HR | Effect on NHEJ | Reference |

| PFM01 | Endonuclease | Reduces | Enhances | [1][3] |

| PFM03 | Endonuclease | Reduces | Enhances | [3] |

| Mirin | Exonuclease | Inhibits | No significant increase | [3] |

| PFM39 | Exonuclease | Inhibits | No significant increase | [3] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathway of DSB repair and how PFM01 modulates this process.

References

- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RAD51 foci formation in response to DNA damage is modulated by TIP49 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Disruption of Homologous Recombination: A Technical Guide to the Action of Small Molecule Inhibitors on the HR Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homologous recombination (HR) is a critical DNA double-strand break (DSB) repair pathway that maintains genomic integrity. Its dysregulation, particularly its upregulation in cancer cells, contributes to therapy resistance. This guide provides a detailed examination of small molecule inhibitors targeting the HR pathway, with a primary focus on the well-characterized RAD51 inhibitor, B02. We will explore its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for assessing the impact of such inhibitors on homologous recombination. This document serves as a technical resource for researchers and drug development professionals working to exploit HR pathway vulnerabilities in therapeutic design.

The Homologous Recombination Pathway: A Brief Overview

Homologous recombination is a high-fidelity repair mechanism for DNA double-strand breaks, utilizing a sister chromatid as a template to ensure error-free repair.[1][2] The process is initiated by the recognition of the DSB and resection of the 5' ends to generate 3' single-stranded DNA (ssDNA) overhangs. This crucial step is mediated by the MRN complex (MRE11-RAD50-NBS1).[3] Subsequently, the ssDNA is coated by Replication Protein A (RPA), which is then replaced by the RAD51 recombinase, forming a nucleoprotein filament. This filament is essential for the search for a homologous template and strand invasion, which are central to the repair process.[3][4] Given its central role, the inhibition of key players in this pathway, such as RAD51, presents a promising strategy for cancer therapy, particularly in combination with DNA-damaging agents.[5][6]

Mechanism of Action of HR Inhibitors

Small molecule inhibitors of homologous recombination can target various components of the pathway. For instance, inhibitors of the MRE11 endonuclease activity, such as PFM03 and mirin, can disrupt the initial steps of DNA end resection.[7] However, a more direct and widely studied approach is the inhibition of the RAD51 recombinase.

B02: A Specific Inhibitor of RAD51

B02 is a small molecule that has been identified as a specific inhibitor of human RAD51.[5][8] Its mechanism of action involves several key disruptions to RAD51 function:

-

Inhibition of ssDNA Binding: B02 has been shown to inhibit the binding of RAD51 to single-stranded DNA.[8]

-

Disruption of the RAD51/ssDNA Filament: It also disrupts the binding of double-stranded DNA to the pre-formed RAD51/ssDNA filament.[8]

-

Impairment of RAD51 Foci Formation: Consequently, B02 treatment leads to a reduction in the formation of nuclear RAD51 foci following DNA damage, which are indicative of active homologous recombination repair.[8][9]

The following diagram illustrates the central role of RAD51 in homologous recombination and the point of inhibition by B02.

Figure 1: Homologous Recombination Pathway and B02 Inhibition.

Quantitative Analysis of HR Inhibition by B02

The efficacy of B02 as a RAD51 inhibitor has been quantified through various biochemical and cell-based assays. The following tables summarize key quantitative data from published studies.

| Assay | Inhibitor | IC50 | Reference |

| FRET-based DNA Strand Exchange | B02 | 27.4 µM | [8] |

| Homologous Recombination (DR-GFP assay) | B02-iso | More potent than B02 | [5][10] |

Table 1: Biochemical and Cellular Inhibitory Concentrations of B02 and its analog.

| Cell Line | Treatment | Endpoint | Quantitative Effect | Reference |

| HEK293 | 50 µM B02 + Irradiation | RAD51 Foci Formation | Inhibition of foci formation | [8] |

| U-2 OS | B02-iso + Cisplatin | RAD51 Foci Formation | Disruption of foci formation | [9] |

| MDA-MB-231 | B02 (50 mg/kg) + Cisplatin | Tumor Growth (Xenograft) | Increased sensitivity to cisplatin | [8] |

Table 2: Cellular Effects of B02 on Homologous Recombination.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of small molecule inhibitors on the homologous recombination pathway.

Homologous Recombination Reporter Assay (DR-GFP)

This assay measures the efficiency of homologous recombination in living cells.

Principle: The DR-GFP U2OS cell line contains an integrated GFP gene that is rendered non-functional by the insertion of an I-SceI recognition site. A second, truncated GFP gene fragment serves as a template for homologous recombination. When a DSB is induced at the I-SceI site by transfection with an I-SceI expression vector, HR can repair the break using the template, reconstituting a functional GFP gene. The percentage of GFP-positive cells, measured by flow cytometry, is directly proportional to HR efficiency.

Protocol:

-

Cell Culture: Plate 1 x 10^5 DR-GFP U2OS cells per well in a 6-well plate.

-

Transfection: After 24 hours, transfect the cells with 1.0 µg of an I-SceI expression vector (pSceI) using a suitable transfection reagent (e.g., GeneJuice or NanoJuice™).

-

Inhibitor Treatment: After 8 hours, replace the medium with fresh medium containing the desired concentration of the inhibitor (e.g., B02) or DMSO as a vehicle control.

-

Incubation: Incubate the cells for an additional 40 hours.

-

Flow Cytometry: Trypsinize the cells, resuspend them in PBS, and analyze the percentage of GFP-positive cells using a flow cytometer.

Immunofluorescence Staining for RAD51 Foci Formation

This method visualizes the recruitment of RAD51 to sites of DNA damage.

Principle: Following DNA damage, RAD51 is recruited to the sites of DSBs and forms distinct nuclear foci that can be visualized by immunofluorescence microscopy. Inhibition of RAD51 recruitment or filament formation will result in a decrease in the number and intensity of these foci.

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., U-2 OS) on coverslips in a 6-well plate. Treat the cells with the inhibitor for a specified period before inducing DNA damage with an agent like cisplatin or ionizing radiation.

-

Fixation and Permeabilization: After the desired incubation time, wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD51 (e.g., anti-RAD51 N1C2) diluted in blocking buffer overnight at 4°C. A co-stain for a DNA damage marker like γ-H2A.X can also be included.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Wash the cells and mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Quantify the percentage of cells with a defined number of RAD51 foci (e.g., >10 foci per nucleus).

The following diagram outlines the workflow for the RAD51 foci formation assay.

Figure 2: Experimental Workflow for RAD51 Foci Formation Assay.

Conclusion

The inhibition of the homologous recombination pathway, particularly through the targeting of RAD51, represents a promising avenue for cancer therapy. Small molecule inhibitors like B02 have demonstrated the potential to sensitize cancer cells to conventional DNA-damaging agents. The experimental protocols and quantitative data presented in this guide provide a framework for the preclinical evaluation of novel HR inhibitors. Further research into the development of more potent and specific inhibitors, as well as their combination with other targeted therapies such as PARP inhibitors, holds significant promise for advancing cancer treatment.[9][11]

References

- 1. Homologous Recombination Is a Primary Pathway to Repair DNA Double-Strand Breaks Generated during DNA Rereplication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 6. frontiersin.org [frontiersin.org]

- 7. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dual-Target Therapeutic Strategies in Triple-Negative Breast Cancer: Mechanistic Insights and Clinical Potential [mdpi.com]

The Chemical Landscape of PFM01: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the MRE11 Endonuclease Inhibitor

This technical guide provides a comprehensive overview of PFM01, a selective inhibitor of the MRE11 endonuclease, for researchers, scientists, and professionals in drug development. PFM01 serves as a critical tool for investigating the intricate mechanisms of DNA double-strand break repair, demonstrating a significant role in modulating the cellular choice between non-homologous end joining (NHEJ) and homologous recombination (HR) pathways.

Core Chemical Structure and Properties

PFM01, with the systematic IUPAC name (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one , is a derivative of the rhodanine scaffold. Its structure is characterized by a thiazolidinone core, a 4-hydroxyphenylmethylene group at the 5-position, and an isobutyl group at the 3-position. This specific arrangement of functional groups is crucial for its selective inhibition of the MRE11 endonuclease activity.

| Property | Value |

| Molecular Formula | C₁₄H₁₅NO₂S₂ |

| Molecular Weight | 293.40 g/mol |

| CAS Number | 1558598-41-6 |

| Canonical SMILES | CC(C)CN1C(=S)S/C(=C/c2ccc(O)cc2)/C1=O[1] |

| Appearance | Yellow to orange solid[1] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) and Ethanol (25 mg/mL)[1] |

Mechanism of Action and Biological Activity

PFM01 is a potent and selective inhibitor of the endonuclease activity of the MRE11-RAD50-NBS1 (MRN) complex, a central player in the DNA damage response (DDR). By specifically targeting the endonuclease function, PFM01 effectively blocks the initiation of homologous recombination (HR), thereby promoting the alternative non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).[1][2] This targeted inhibition allows for the precise dissection of DNA repair pathway choices within the cell.

The primary signaling pathway influenced by PFM01 is the DNA double-strand break repair pathway. The decision between HR and NHEJ is a critical determinant of genomic stability and cell fate following DNA damage.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for PFM01's biological activity.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (MRE11 nuclease activity) | 10 nM | In vitro | [3] |

| Effective Concentration (HR reduction) | 50 µM | DR-GFP U2OS cells | [4] |

| Effective Concentration (NHEJ enhancement) | 100 µM | H1299 dA3 cells | [1] |

| Effective Concentration (RAD51 foci diminution) | 100 µM | 1BR3 (WT) and HSC62 (BRCA2-defective) cells | [1] |

| Effective Concentration (Rescue of repair defect) | 100 µM | 48BR (WT) and HSC62 (BRCA2-defective) primary cells | [1] |

Experimental Protocols

Detailed methodologies for key experiments involving PFM01 are provided below.

Synthesis of PFM01

A representative synthesis for PFM01 involves a Knoevenagel condensation. While the specific, detailed protocol for PFM01 from its primary literature is not publicly available, a general and plausible synthetic route is outlined below based on the synthesis of similar rhodanine derivatives.

Protocol:

-

To a solution of 3-isobutyl-2-thioxothiazolidin-4-one (1 equivalent) in a suitable solvent such as ethanol, add 4-hydroxybenzaldehyde (1 equivalent).

-

Add a catalytic amount of a base, for example, piperidine.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, PFM01, may precipitate out of the solution and can be collected by filtration.

-

Wash the collected solid with a cold solvent to remove impurities.

-

Further purification can be achieved by recrystallization or column chromatography.

In Vitro MRE11 Endonuclease Activity Assay

This assay measures the ability of PFM01 to inhibit the endonuclease activity of purified MRE11 protein on a circular single-stranded DNA (ssDNA) substrate.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing reaction buffer (e.g., 30 mM Tris-HCl pH 7.5, 1 mM DTT, 25 mM KCl, 200 ng/µL BSA, 5 mM MnCl₂), purified MRE11 protein, and the ssDNA substrate (e.g., φX174 virion DNA).

-

Inhibitor Addition: Add PFM01 (dissolved in DMSO) to the desired final concentration. Include a DMSO-only control.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 45 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% SDS, 50 mM EDTA) and Proteinase K, followed by incubation at 37°C for 10 minutes.

-

Analysis: Analyze the reaction products by agarose gel electrophoresis. The conversion of circular ssDNA to linear ssDNA indicates endonuclease activity.

-

Quantification: Quantify the band intensities to determine the percentage of substrate cleavage and calculate the inhibitory effect of PFM01.

Cell-Based Assays for DNA Repair

This assay is used to visualize and quantify DNA double-strand breaks (γH2AX foci) and the recruitment of the homologous recombination protein RAD51 to sites of DNA damage.

Protocol:

-

Cell Culture: Seed cells (e.g., U2OS, 1BR3) onto coverslips in a multi-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat cells with PFM01 at the desired concentration for a specified time (e.g., 1 hour) before inducing DNA damage (e.g., with ionizing radiation).

-

Fixation: After the desired post-damage incubation time, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against γH2AX and RAD51 diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX and RAD51 foci per nucleus using image analysis software.

This assay quantifies the efficiency of HR using a U2OS cell line stably integrated with the DR-GFP reporter construct.

Protocol:

-

Cell Transfection: Transfect U2OS DR-GFP cells with an expression vector for the I-SceI endonuclease to induce a site-specific double-strand break in the reporter gene. Co-transfect with a control plasmid (e.g., expressing a red fluorescent protein) to normalize for transfection efficiency.

-

Inhibitor Treatment: Treat the cells with PFM01 at the desired concentration immediately after transfection.

-

Incubation: Incubate the cells for 48-72 hours to allow for DNA repair and expression of the GFP reporter.

-

Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. The percentage of GFP-positive cells is proportional to the HR efficiency.

Various reporter systems can be used to measure NHEJ efficiency. A common approach involves a plasmid-based reporter that, upon linearization and subsequent re-ligation by NHEJ, expresses a reporter gene. The H1299-dA3 cell line is often used for such assays.

Protocol:

-

Plasmid Preparation: Linearize a reporter plasmid containing a reporter gene (e.g., GFP) flanked by restriction sites.

-

Cell Transfection: Transfect the linearized plasmid into the chosen cell line (e.g., H1299-dA3).

-

Inhibitor Treatment: Treat the cells with PFM01 at the desired concentration.

-

Incubation: Incubate the cells for 24-48 hours to allow for plasmid re-circularization via NHEJ and reporter gene expression.

-

Flow Cytometry: Analyze the percentage of reporter-positive cells by flow cytometry to determine the NHEJ efficiency.

Conclusion

PFM01 is a valuable chemical probe for elucidating the complex interplay between DNA repair pathways. Its specific inhibition of MRE11 endonuclease activity provides a powerful tool for studying the consequences of biased DNA repair pathway choice in various cellular contexts, including cancer biology and genotoxic stress responses. The experimental protocols outlined in this guide provide a foundation for the effective utilization of PFM01 in research and drug development endeavors.

References

PFM01: A Derivative of Mirin and a Selective Modulator of the DNA Damage Response

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the genome is under constant threat from endogenous and exogenous sources of DNA damage. The Mre11-Rad50-Nbs1 (MRN) complex is a critical sensor of DNA double-strand breaks (DSBs), initiating a signaling cascade that determines cell fate. The nuclease activities of Mre11, a core component of the MRN complex, are central to the choice between two major DSB repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). Small molecule inhibitors targeting these activities are invaluable tools for research and potential therapeutic agents. This technical guide provides a comprehensive overview of PFM01, an N-alkylated derivative of the well-known MRN inhibitor Mirin. While Mirin primarily inhibits the 3' to 5' exonuclease activity of Mre11, PFM01 was developed as a selective inhibitor of Mre11's endonuclease activity. This document details the mechanism of action of PFM01 in the context of Mirin, presents its effects on DNA repair pathway choice, and provides detailed experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals interested in the modulation of the DNA damage response.

Introduction to the MRN Complex and its Nuclease Activities

The MRN complex, composed of Mre11, Rad50, and Nbs1, is a first responder to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1] The complex acts as a DNA damage sensor, tethering DNA ends and initiating the DNA damage response (DDR) signaling cascade.[2][3] A key function of the MRN complex is the activation of the Ataxia Telangiectasia Mutated (ATM) protein kinase, a master regulator of the DDR.[4][5]

The Mre11 subunit possesses both 3' to 5' exonuclease and single-strand specific endonuclease activities.[6] These nuclease functions are critical for the initial processing of DNA ends, a step that dictates the choice between the two major DSB repair pathways:

-

Non-Homologous End Joining (NHEJ): A faster but more error-prone pathway that directly ligates the broken DNA ends.

-

Homologous Recombination (HR): A high-fidelity pathway that uses a homologous template, typically the sister chromatid, to accurately repair the break. HR is restricted to the S and G2 phases of the cell cycle.

The endonuclease activity of Mre11 is thought to initiate DNA end resection, the process of generating 3' single-stranded DNA overhangs, which is a prerequisite for HR.[7] The exonuclease activity further contributes to this resection.

PFM01: A Selective Inhibitor of Mre11 Endonuclease Activity

PFM01 is a cell-permeable, N-alkylated derivative of Mirin.[8] While Mirin is a known inhibitor of the MRN complex, it primarily targets the exonuclease activity of Mre11.[9] PFM01 was developed to selectively inhibit the endonuclease activity of Mre11, providing a tool to dissect the distinct roles of Mre11's nuclease functions.[2]

Mechanism of Action

PFM01's selective inhibition of the Mre11 endonuclease activity has profound consequences on the DNA damage response. By preventing the initial nicking of the DNA that is required for extensive resection, PFM01 effectively blocks the initiation of homologous recombination.[8][10] This shifts the balance of DSB repair towards the non-homologous end joining pathway.[2][10] This contrasts with the action of Mirin, which, by inhibiting the exonuclease activity, also impairs HR but at a later stage of resection.

Quantitative Data: PFM01 vs. Mirin

The following table summarizes the available quantitative data for PFM01 and Mirin, highlighting their distinct inhibitory profiles.

| Parameter | PFM01 | Mirin | Reference(s) |

| Primary Target | Mre11 Endonuclease Activity | Mre11 Exonuclease Activity | [2][9] |

| Cellular Inhibitory Concentration | 50-75 µM (estimated IC50 for in vivo pRPA formation) | 22.81 - 48.16 µM (IC50 for proliferation in MNA neuroblastoma cells) | [9][11] |

| Effect on ATM Activation | Indirectly affects downstream signaling by altering repair pathway choice | IC50 = 12 µM (for MRN-dependent ATM activation) | [5][12] |

| Effect on H2AX Phosphorylation | Not reported | IC50 = 66 µM | [12][13] |

| Typical Cellular Working Concentration | 100 µM | 50 - 100 µM | [2][5] |

Signaling Pathways

The differential effects of PFM01 and Mirin on Mre11's nuclease activities lead to distinct downstream consequences on the DNA damage signaling and repair pathways. The following diagrams illustrate these pathways and the points of intervention for each inhibitor.

Figure 1: Overview of the DNA Damage Response to Double-Strand Breaks and the sites of action for PFM01 and Mirin.

References

- 1. tandfonline.com [tandfonline.com]

- 2. DR‐GFP homologous recombination assay [bio-protocol.org]

- 3. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. m.youtube.com [m.youtube.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters [mdpi.com]

- 9. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. cancer-research-network.com [cancer-research-network.com]

- 13. researchgate.net [researchgate.net]

The Discovery and Development of PFM01: A Technical Guide to a Selective MRE11 Endonuclease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PFM01, an N-alkylated derivative of Mirin, has emerged as a critical tool in the study of DNA double-strand break repair (DSBR). This potent and selective inhibitor of the MRE11 endonuclease provides a means to modulate the cellular choice between two major DSBR pathways: non-homologous end-joining (NHEJ) and homologous recombination (HR). By inhibiting the endonuclease activity of MRE11, PFM01 effectively channels the repair of double-strand breaks towards the NHEJ pathway. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of PFM01, including detailed experimental protocols, quantitative data from key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two primary pathways to repair these lesions: the generally error-prone non-homologous end-joining (NHEJ) and the high-fidelity homologous recombination (HR) pathway. The MRE11-RAD50-NBS1 (MRN) complex is a key sensor of DSBs and plays a crucial role in initiating the HR pathway through the endonucleolytic and exonucleolytic processing of DNA ends. PFM01 is a selective inhibitor of the endonuclease activity of MRE11, a core component of the MRN complex.[1] This selectivity allows for the precise dissection of the roles of MRE11's different nuclease functions in DNA repair.

Discovery and Development

PFM01 was developed as part of a focused chemical library of Mirin derivatives.[2] Mirin itself is an inhibitor of MRE11 exonuclease activity. Through structure-activity relationship (SAR) studies, N-alkylated derivatives were synthesized to probe the chemical space around the Mirin scaffold. This led to the identification of PFM01 as a potent and selective inhibitor of MRE11's endonuclease activity.

Chemical Synthesis of PFM01

The following is a general procedure for the one-pot synthesis of (Z)-3-alkyl-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one derivatives, including PFM01.

Experimental Protocol: Synthesis of PFM01

-

Dissolve bis(carboxymethyl)trithiocarbonate (113 mg, 0.5 mmol) in 1 mL of dimethoxyethane (DME).

-

Add triethylamine (TEA) (70 μL, 0.5 mmol) and isobutylamine (0.5 mmol) to the solution.

-

Heat the mixture to 80 °C and stir for 2 hours.

-

Add 4-hydroxybenzaldehyde (61 mg, 0.5 mmol) and continue stirring at 80 °C for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into 10 mL of water and acidify with 1N HCl to a pH of 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by flash chromatography on silica gel to yield PFM01.

Mechanism of Action

PFM01 exerts its biological effects by directly inhibiting the endonuclease activity of MRE11. This inhibition prevents the initial nicking of DNA strands, a critical step for initiating resection of the DNA ends, which is a prerequisite for HR. By blocking this step, PFM01 effectively channels the repair of DSBs towards the alternative NHEJ pathway.

Caption: PFM01 inhibits MRE11 endonuclease activity, blocking HR and promoting NHEJ.

Quantitative Analysis of PFM01 Activity

The inhibitory effect of PFM01 on MRE11 endonuclease activity and its downstream consequences on DSBR pathway choice have been quantified in various cellular and biochemical assays.

| Assay Type | Cell Line/System | PFM01 Concentration | Observed Effect | Reference |

| In Vivo IC50 (pRPA formation) | A549 cells | 50-75 µM | Inhibition of resection | [2] |

| NHEJ Efficiency | H1299 dA3 cells | 50 µM | Enhancement of NHEJ | [3] |

| HR Efficiency | U2OS DR-GFP cells | 50 µM | Reduction of HR | [3] |

| RAD51 Foci Formation | 1BR3 (WT) & HSC62 (BRCA2-defective) | 100 µM | Diminished foci formation | [4] |

| Chromosomal Breaks | 1BR3 (WT) & HSC62 (BRCA2-defective) | 100 µM | Rescue of repair defect | [4] |

Key Experimental Protocols

MRE11 Endonuclease Activity Assay

This assay measures the ability of MRE11 to nick supercoiled circular DNA, converting it to a relaxed circular form.

Experimental Protocol: MRE11 Endonuclease Assay

-

Prepare a reaction mixture containing 25 mM MOPS (pH 7.0), 60 mM KCl, 0.2% Tween-20, 2 mM DTT, 2 mM ATP, 5 mM MnCl2, and 200 ng of a supercoiled plasmid DNA (e.g., φX174).

-

Add purified human MRE11 protein to the reaction mixture.

-

Add PFM01 at various concentrations (or DMSO as a vehicle control).

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., 0.5% SDS, 20 mM EDTA, and 0.5 mg/mL proteinase K) and incubating at 50°C for 15 minutes.

-

Analyze the DNA products by electrophoresis on a 1% agarose gel containing ethidium bromide.

-

Visualize the DNA bands under UV light and quantify the percentage of supercoiled and relaxed circular DNA.

Non-Homologous End-Joining (NHEJ) Assay

This cell-based assay utilizes a reporter system to quantify the efficiency of NHEJ. The H1299-dA3 cell line contains a chromosomally integrated reporter construct that, upon cleavage by the I-SceI endonuclease, can be repaired by NHEJ to generate a functional GFP gene.

Experimental Protocol: NHEJ Assay

-

Seed H1299-dA3 cells in a 6-well plate.

-

Transfect the cells with an I-SceI expression vector.

-

Eight hours post-transfection, add PFM01 (e.g., 50 µM) or DMSO to the cell culture medium.

-

Incubate the cells for 48 hours.

-

Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.

-

Normalize the percentage of GFP-positive cells in the PFM01-treated sample to the DMSO-treated control to determine the relative NHEJ efficiency.[3]

Homologous Recombination (HR) Assay

This cell-based assay uses the U2OS DR-GFP cell line, which contains an integrated reporter that can express GFP only after successful HR-mediated repair of an I-SceI induced DSB.

Experimental Protocol: HR Assay

-

Seed U2OS DR-GFP cells in a 6-well plate.

-

Transfect the cells with an I-SceI expression vector.

-

Eight hours post-transfection, add PFM01 (e.g., 50 µM) or DMSO to the cell culture medium.

-

Incubate the cells for 48 hours.

-

Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.

-

Normalize the percentage of GFP-positive cells in the PFM01-treated sample to the DMSO-treated control to determine the relative HR efficiency.[3]

Caption: Workflows for assessing NHEJ and HR efficiency using reporter cell lines.

γH2AX Foci Immunofluorescence Assay

This assay is used to visualize and quantify DNA double-strand breaks. The histone variant H2AX is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DSBs.

Experimental Protocol: γH2AX Foci Assay

-

Seed cells on coverslips in a multi-well plate.

-

Treat cells with a DNA damaging agent (e.g., ionizing radiation) in the presence or absence of PFM01.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 5% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against γH2AX overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus using image analysis software.

Conclusion

PFM01 is a valuable chemical probe for studying the intricate mechanisms of DNA double-strand break repair. Its selectivity for the endonuclease activity of MRE11 allows researchers to dissect the specific roles of this nuclease in HR and to investigate the consequences of shunting DSB repair towards NHEJ. The experimental protocols and data presented in this guide provide a foundation for the further investigation and application of PFM01 in cancer biology, drug discovery, and fundamental DNA repair research.

References

PFM01: A Potent Regulator of MRE11 Endonuclease Activity in DNA Double-Strand Break Repair

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The MRE11-RAD50-NBS1 (MRN) complex is a critical sensor and processor of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. The nuclease activities of MRE11, both endonuclease and exonuclease, are pivotal in determining the choice between the two major DSB repair pathways: non-homologous end-joining (NHEJ) and homologous recombination (HR). PFM01 has emerged as a key small molecule inhibitor, demonstrating specificity for the endonuclease activity of MRE11. This technical guide provides an in-depth overview of the impact of PFM01 on MRE11 nuclease activity, its influence on DNA repair pathway choice, and detailed experimental protocols for its investigation.

Introduction to MRE11 and PFM01

MRE11, as part of the MRN complex, plays a central role in the initial processing of DSBs. Its dual nuclease functions are critical for DNA end resection, a key step in the initiation of HR. The endonuclease activity of MRE11 is responsible for initiating resection by nicking one strand of the DNA, while the 3'-5' exonuclease activity further processes the DNA ends. The regulation of these activities is crucial for maintaining genomic stability.

PFM01 is a derivative of Mirin, another MRE11 inhibitor, but with a significant distinction: PFM01 specifically inhibits the endonuclease activity of MRE11, with minimal impact on its exonuclease function.[1][2] This specificity makes PFM01 an invaluable tool for dissecting the distinct roles of MRE11's nuclease activities in DNA repair.

Quantitative Impact of PFM01 on MRE11 Activity

The following table summarizes the key quantitative data regarding the inhibitory effects of PFM01 on MRE11 nuclease activity and its downstream cellular consequences.

| Parameter | Value | Cell/System | Notes | Reference |

| MRE11 Endonuclease Inhibition | ~60% reduction | In vitro nuclease assay | PFM01 was shown to reduce MRN endonuclease activity. | [3] |

| Primarily blocks endonuclease activity | In vitro nuclease assay with TmMre11 | PFM01 showed a stronger inhibitory effect on endonuclease activity compared to exonuclease inhibitors like Mirin. | [1] | |

| MRE11 Exonuclease Inhibition | Little to no effect | In vitro nuclease assay with MRN | In contrast to its effect on endonuclease activity, PFM01 has minimal impact on the exonuclease function of the MRN complex. | [1] |

| In Vivo IC50 Estimate (Resection) | 50-75 µM | Human cells (based on pRPA formation and chromatin-bound RPA) | This concentration range of PFM01 was found to inhibit resection to a level comparable to higher concentrations of Mirin. | [4] |

| Effective Cellular Concentration | 25 µM | RH30 cells | Pre-treatment with 25 µM PFM01 led to an accumulation of etoposide-induced TOP2/DNA complexes. | [5] |

| 75 µM | Human cells | At this concentration, PFM01 was observed to inhibit resection. | [4] | |

| 100 µM | 1BR3 (WT) and HSC62 (BRCA2-defective) cells | This concentration diminished RAD51 foci formation. | [6] | |

| 100 µM | H1299 dA3 and U2OS DR-GFP cells | Enhanced NHEJ and reduced HR were observed at this concentration. | [6] |

Impact on DNA Repair Pathways

PFM01's specific inhibition of MRE11 endonuclease activity has profound consequences on the choice of DSB repair pathway. By preventing the initiation of resection, PFM01 effectively channels the repair of DSBs towards the NHEJ pathway and away from HR.[2][6]

Signaling Pathway of PFM01 Action

The following diagram illustrates the mechanism by which PFM01 influences the DNA double-strand break repair pathway choice.

References

- 1. researchgate.net [researchgate.net]

- 2. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. finkelsteinlab.org [finkelsteinlab.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

The Cellular Targets of PFM01 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular targets and mechanism of action of PFM01, a potent inhibitor of the MRE11 endonuclease. PFM01 is a pivotal research tool for investigating DNA double-strand break (DSB) repair pathways and holds potential for therapeutic applications in oncology.

Core Cellular Target: MRE11 Endonuclease

PFM01, an N-alkylated derivative of Mirin, directly targets the MRE11 nuclease, a critical component of the MRE11-RAD50-NBS1 (MRN) complex.[1] The MRN complex is a primary sensor of DSBs and plays a crucial role in initiating their repair. PFM01 specifically inhibits the endonuclease activity of MRE11, which is responsible for the initial processing of DNA ends at the site of a DSB.[2][3][4] This inhibition effectively prevents the resection of DNA ends, a necessary step for the initiation of the homologous recombination (HR) pathway of DSB repair.[2]

Modulation of DNA Double-Strand Break Repair Pathways

The primary consequence of MRE11 endonuclease inhibition by PFM01 is a significant shift in the choice of DSB repair pathway. By preventing end resection, PFM01 funnels the repair of DSBs towards the non-homologous end-joining (NHEJ) pathway, while concurrently suppressing HR.[1][2][4]

-

Enhancement of Non-Homologous End-Joining (NHEJ): In the presence of PFM01, DSBs are more likely to be repaired by the NHEJ machinery, which directly ligates the broken DNA ends without the need for a homologous template.[1][4]

-

Reduction of Homologous Recombination (HR): PFM01's inhibition of MRE11-mediated DNA resection blocks the generation of the 3' single-stranded DNA (ssDNA) overhangs required for RAD51 loading and the subsequent search for a homologous template, thereby inhibiting HR.[1][4]

Quantitative Data

The following table summarizes the available quantitative data for the PFM01 inhibitor. It is important to note that a precise in vitro IC50 value for the MRE11 endonuclease activity of PFM01 has not been determined due to its limited solubility in in vitro assay conditions.[4][5]

| Parameter | Value | Cell Line/System | Assay | Reference |

| In Vivo IC50 (estimated) | 50-75 µM | Not specified | pRPA formation and chromatin bound RPA assay | [5] |

| Effective Concentration | 100 µM | 48BR (WT) and HSC62 (BRCA2-defective) primary cells | Rescue of repair defect | [1] |

| Effective Concentration | 100 µM | 1BR3 (WT) and HSC62 (BRCA2-defective) cells | Diminished RAD51 foci formation | [1] |

| Effective Concentration | 100 µM | H1299 dA3 cells | Enhancement of NHEJ | [1] |

| Effective Concentration | 100 µM | U2OS DR-GFP cells | Reduction of HR | [1] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the cellular effects of PFM01 are outlined below.

RAD51 Foci Formation Assay

This assay is used to visualize the recruitment of RAD51 to sites of DNA damage, a key step in HR.

-

Cell Culture and Treatment: Seed cells (e.g., 1BR3, HSC62) on coverslips and allow them to adhere. Treat the cells with 100 µM PFM01 for a specified period (e.g., 1 hour) prior to inducing DNA damage.

-

Induction of DNA Damage: Induce DSBs by treating cells with a damaging agent (e.g., ionizing radiation).

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.5% Triton X-100.

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against RAD51.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A reduction in RAD51 foci in PFM01-treated cells indicates an inhibition of HR.

Non-Homologous End-Joining (NHEJ) Assay

This assay measures the efficiency of the NHEJ pathway.

-

Cell Line: Utilize a reporter cell line such as H1299 dA3, which contains a chromosomally integrated NHEJ reporter cassette. This cassette typically consists of a promoter separated from a reporter gene (e.g., GFP) by a recognition site for a site-specific endonuclease (e.g., I-SceI).

-

Treatment and Transfection: Treat the cells with 100 µM PFM01. Co-transfect the cells with a plasmid expressing the I-SceI endonuclease.

-

Flow Cytometry: After a suitable incubation period (e.g., 48-72 hours), harvest the cells and analyze the expression of the reporter gene (GFP) by flow cytometry. An increase in the percentage of GFP-positive cells in the PFM01-treated population indicates an enhancement of NHEJ.

Homologous Recombination (HR) Assay

This assay quantifies the frequency of HR.

-

Cell Line: Employ a reporter cell line like U2OS DR-GFP, which contains an integrated HR reporter substrate. This substrate consists of two inactive copies of the GFP gene. A DSB induced by I-SceI in one of the GFP copies can be repaired by HR using the other copy as a template, leading to the expression of functional GFP.

-

Treatment and Transfection: Treat the cells with 100 µM PFM01 and transfect them with an I-SceI expression plasmid.

-

Flow Cytometry: Analyze the percentage of GFP-positive cells by flow cytometry after 48-72 hours. A decrease in the proportion of GFP-positive cells in the PFM01-treated group signifies a reduction in HR efficiency.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway affected by PFM01 and a typical experimental workflow for its analysis.

Caption: PFM01 inhibits MRE11, blocking HR and promoting NHEJ.

Caption: Workflow for assessing PFM01's effect on Homologous Recombination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PFM 01 | Endonuclease Inhibitors: R&D Systems [rndsystems.com]

- 3. researchgate.net [researchgate.net]

- 4. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Whitepaper for Researchers and Drug Development Professionals

An In-depth Guide to PFM01's Role in Maintaining Genomic Stability

Abstract

Genomic stability is paramount for cellular health and the prevention of diseases such as cancer. The DNA damage response (DDR) is a complex network of pathways that detects and repairs DNA lesions, with the MRE11-RAD50-NBS1 (MRN) complex acting as a critical sensor for DNA double-strand breaks (DSBs). MRE11, the nuclease component of this complex, possesses distinct endonuclease and exonuclease activities that are pivotal in directing the choice between two major DSB repair pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). PFM01 is a specific small molecule inhibitor of MRE11's endonuclease activity. This technical guide provides a comprehensive overview of PFM01's mechanism of action, its impact on DNA repair pathway choice, and its utility as a research tool to probe the intricacies of genomic maintenance. Detailed experimental protocols and quantitative data are presented to offer a practical resource for the scientific community.

Introduction: The Guardians of the Genome

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. DNA double-strand breaks (DSBs) are among the most cytotoxic lesions, capable of inducing chromosomal rearrangements, mutations, and cell death if not properly repaired.[1] To counteract this threat, cells have evolved two primary DSB repair pathways:

-

Non-Homologous End Joining (NHEJ): An error-prone pathway that directly ligates broken DNA ends. It is the predominant repair mechanism throughout the cell cycle.[2]

-

Homologous Recombination (HR): A high-fidelity pathway that uses a sister chromatid as a template for repair. HR is restricted to the S and G2 phases of the cell cycle when a template is available.[1][2]

The decision to utilize HR versus NHEJ is a critical determinant of cellular fate and is tightly regulated. A key player in this decision is the MRN complex, which acts as the initial sensor of DSBs.[1][3]

PFM01: A Specific Modulator of DNA Repair

PFM01 is a N-alkylated mirin derivative that functions as a specific inhibitor of the MRE11 endonuclease.[4] It is a powerful chemical tool used to dissect the distinct roles of MRE11's nuclease activities in the DNA damage response.[5] By selectively blocking one of MRE11's functions, PFM01 allows researchers to investigate the consequences of altering the balance between the major DNA repair pathways.

Mechanism of Action: Intervening at a Critical Juncture

PFM01's role in maintaining genomic stability is defined by its targeted inhibition of the MRE11 nuclease, a core component of the MRN complex.[5]

The MRN Complex: The First Responder to DSBs

The MRN complex, composed of MRE11, RAD50, and NBS1, is one of the first proteins to be recruited to the site of a DSB.[3] It acts as a sensor, signaling platform, and processing enzyme. MRE11 possesses both 3'-5' exonuclease and DNA endonuclease activities, which are critical for the initial processing of DNA ends.[3][6]

The Nuclease-Directed Pathway Choice

The distinct nuclease activities of MRE11 are not redundant; instead, they direct the choice of repair pathway:

-

MRE11 Endonuclease Activity: This activity is responsible for the initial nicking of the 5'-terminated strand near the DSB.[7] This step is a prerequisite for DNA end resection, a process that creates a 3' single-stranded DNA overhang. This overhang is the substrate for RAD51 loading and the initiation of Homologous Recombination.[6] Therefore, MRE11 endonuclease activity serves as the licensing step for HR.[7]

-

MRE11 Exonuclease Activity: This activity functions downstream of the initial endonuclease nick, resecting the nicked strand in a 3' to 5' direction to extend the single-stranded region.[6][7]

PFM01 specifically inhibits the initial endonuclease nicking, thereby preventing the commitment to HR.[4][6] This blockage shunts the repair of DSBs towards the alternative pathway, NHEJ.[2][8] This mechanism highlights that the MRE11 endonuclease functions as a critical switch, governing the flow of repair traffic between the two major pathways.

Quantitative Impact of PFM01 on DNA Repair

The functional consequence of PFM01's inhibition of MRE11 endonuclease has been quantified in various cellular systems. These studies consistently demonstrate a shift from HR to NHEJ-mediated repair.

| Cell Line | Assay | Treatment | Outcome | Reference |

| U2OS DR-GFP | HR Reporter Assay | PFM01 (100 µM) | Reduction in HR efficiency | [4][8] |

| H1299 dA3 | NHEJ Reporter Assay | PFM01 (100 µM) | Enhancement of NHEJ efficiency | [4][8] |

| 1BR3 (WT) | RAD51 Foci Formation | PFM01 (100 µM) | Diminished RAD51 foci formation | [4][8] |

| HSC62 (BRCA2-defective) | RAD51 Foci Formation | PFM01 (100 µM) | Diminished RAD51 foci formation | [4][8] |

| HSC62 (BRCA2-defective) | DSB Repair (γH2AX foci) | PFM01 (100 µM) | Rescues DSB repair defect | [4][6] |

| 48BR (WT) | DSB Repair (γH2AX foci) | PFM01 (100 µM) | Rescues DSB repair defect in presence of other inhibitors | [4] |

Table 1: Summary of Quantitative Effects of PFM01 on DNA Repair Pathways.

These data highlight a key finding: in cells deficient in HR (like BRCA2-defective cells), which are normally sensitive to DNA damage, PFM01 can rescue the repair defect by channeling lesions into the NHEJ pathway.[4][6]

Key Experimental Protocols

To assess the impact of PFM01 on genomic stability, several key experimental methodologies are employed.

DSB Repair Pathway Reporter Assays

These assays utilize cell lines with integrated reporter constructs that express a fluorescent protein (e.g., GFP) only upon successful repair of a site-specific DSB by either HR or NHEJ.

-

Cell Culture: Culture U2OS DR-GFP (for HR) or H1299 dA3 (for NHEJ) cells under standard conditions.

-

Transfection and Treatment: Transfect cells with an I-SceI endonuclease expression vector to induce a specific DSB in the reporter cassette. Co-treat with PFM01 or a vehicle control.

-

Incubation: Incubate cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.

-

Flow Cytometry: Harvest cells and analyze the percentage of GFP-positive cells using a flow cytometer.

-

Analysis: A decrease in GFP-positive U2OS DR-GFP cells indicates inhibition of HR, while an increase in GFP-positive H1299 dA3 cells indicates an enhancement of NHEJ.[4][6]

Immunofluorescence for DNA Damage Foci

This technique visualizes the recruitment of DNA repair proteins to sites of damage.

-

Cell Plating: Seed cells (e.g., 1BR3, HSC62) on glass coverslips and allow them to adhere.

-

Treatment and Damage Induction: Pre-treat cells with PFM01 (e.g., 100 µM) for 30-60 minutes. Induce DNA damage, typically using ionizing radiation (IR, e.g., 3 Gy).[6]

-

Post-Damage Incubation: Incubate cells for a defined period (e.g., 2-8 hours) to allow for foci formation.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.

-

Antibody Staining: Block with a suitable blocking buffer (e.g., BSA in PBS). Incubate with primary antibodies against γH2AX (a marker for DSBs) and RAD51 (a marker for HR-committed filaments). Follow with fluorescently-labeled secondary antibodies.

-

Imaging and Quantification: Mount coverslips and acquire images using a fluorescence microscope. Quantify the number and intensity of foci per cell nucleus using automated image analysis software. A reduction in RAD51 foci in PFM01-treated cells indicates a block in HR initiation.[6]

In Vitro Nuclease Assay

This biochemical assay directly measures the enzymatic activity of purified MRE11 on a DNA substrate.

-

Protein Purification: Purify the human MRN complex.

-

Substrate Preparation: Use a radiolabeled or fluorescently-labeled DNA substrate (e.g., a short double-stranded DNA oligonucleotide).

-

Reaction Setup: Incubate the purified MRN complex with the DNA substrate in a suitable reaction buffer, in the presence of varying concentrations of PFM01.

-

Reaction Termination and Analysis: Stop the reaction and analyze the DNA products using denaturing polyacrylamide gel electrophoresis and autoradiography or fluorescence imaging.

-

Interpretation: Inhibition of MRE11 endonuclease activity will be observed as a reduction in the cleavage of the DNA substrate into smaller fragments.[9]

Conclusion and Future Directions

PFM01 is an indispensable tool for studying the fundamental mechanisms of DNA repair. By specifically inhibiting the endonuclease activity of MRE11, it has been instrumental in demonstrating that this nuclease acts as a key regulator of the choice between HR and NHEJ.[6] PFM01 effectively forces cells to rely on NHEJ by blocking the entry point to HR.[4][8]

This has significant implications for drug development. Many cancers exhibit deficiencies in specific DNA repair pathways, such as HR defects in BRCA-mutated tumors.[2] By understanding how to modulate this pathway choice with inhibitors like PFM01, novel therapeutic strategies can be envisioned. Targeting the distinct nuclease activities of MRE11 offers a sophisticated approach to exploit synthetic lethality, potentially leading to more effective and personalized cancer therapies. The continued use of PFM01 in preclinical research will undoubtedly uncover further subtleties in the complex network that safeguards our genome.

References

- 1. Mre11 Nuclease Activity has Essential Roles in DNA Repair and Genomic Stability Distinct from ATM Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PFM01 | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

Investigating the Specificity of PFM01 for MRE11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity of PFM01, a small molecule inhibitor of the MRE11 nuclease. PFM01 has emerged as a critical tool for dissecting the distinct roles of MRE11's endonuclease and exonuclease activities in DNA double-strand break (DSB) repair. This document summarizes the available quantitative data, details key experimental protocols for assessing its cellular effects, and visualizes the relevant biological pathways and experimental workflows.

Introduction to PFM01 and MRE11

The MRE11-RAD50-NBS1 (MRN) complex is a primary sensor of DNA double-strand breaks and a central player in orchestrating their repair. MRE11, the nuclease subunit of this complex, possesses both 3'-5' exonuclease and single-stranded DNA endonuclease activities. These activities are critical for the initiation of homologous recombination (HR), a major pathway for error-free DSB repair.

PFM01 is an N-alkylated derivative of mirin, another well-known MRE11 inhibitor.[1][2] Through structure-based design and chemical library screening, PFM01 was identified as a specific inhibitor of the endonuclease activity of MRE11.[3] This specificity allows for the uncoupling of MRE11's two nuclease functions, providing a powerful tool to investigate their individual contributions to DNA repair pathway choice.

Quantitative Data on PFM01 Specificity

The specificity of PFM01 is primarily defined by its differential inhibition of MRE11's endonuclease and exonuclease activities. While comprehensive quantitative data from biochemical assays is limited in the public domain, cellular assays have provided valuable insights into its potency and selectivity.

| Parameter | Value | Assay Type | Comments | Reference |

| Target | MRE11 Endonuclease | - | PFM01 is designed as a specific inhibitor of this activity. | [2][3] |

| Estimated in vivo IC50 | 50-75 µM | pRPA formation and chromatin bound RPA assay | This value reflects the cellular potency in inhibiting DNA end resection. | [4] |

| In vitro Endonuclease Inhibition | Inhibition observed | Circular ssDNA degradation assay | PFM01 was excluded from detailed inhibitor analysis in one key study due to inefficient solubility in the in vitro assay conditions. However, other data confirms its primary role as an endo-inhibitor. | [3][5][6] |

| Exonuclease Inhibition | Minimal effect | Radiolabeled DNA degradation assay | PFM01, along with other endonuclease inhibitors PFM03 and PFM04, showed little to no inhibition of MRE11's exonuclease activity at concentrations up to 0.5 mM. | [5][6] |

Note: The lack of a definitive in vitro IC50 value for PFM01 against MRE11's endonuclease activity is a current limitation in the literature, primarily attributed to solubility challenges in specific assay buffers.[3][4]

Experimental Protocols

PFM01's effects on cellular DNA repair processes are typically investigated using immunofluorescence-based assays to visualize key protein foci formation at sites of DNA damage. Below are detailed protocols for two such fundamental assays.

γH2AX Foci Formation Assay for DNA Double-Strand Break Analysis